molecular formula C7H12N2O B12891459 5-Pyrazoleethanol, alpha,alpha-dimethyl- CAS No. 25142-44-3

5-Pyrazoleethanol, alpha,alpha-dimethyl-

Cat. No.: B12891459
CAS No.: 25142-44-3
M. Wt: 140.18 g/mol
InChI Key: HGTWOJBWQKHGKE-UHFFFAOYSA-N
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Description

2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of catalysts such as sodium acetate and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(1H-pyrazol-3-yl)propan-2-ol is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

25142-44-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-1-(1H-pyrazol-5-yl)propan-2-ol

InChI

InChI=1S/C7H12N2O/c1-7(2,10)5-6-3-4-8-9-6/h3-4,10H,5H2,1-2H3,(H,8,9)

InChI Key

HGTWOJBWQKHGKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NN1)O

Origin of Product

United States

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